

# A Comprehensive Technical Review of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

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## Compound of Interest

	(1R)-1-(4- Fluorophenyl)propylamine hydrochloride
Compound Name:	
Cat. No.:	B591848

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This in-depth technical guide provides a comprehensive review of the available scientific literature on **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride**. This document summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral separation, and the known pharmacological profile of this compound, with a focus on its interaction with monoamine transporters and enzymes.

## Chemical and Physical Properties

**(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** is a chiral amine salt. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. [\[1\]](#)[\[2\]](#)[\[3\]](#) Basic information for this compound is summarized in the table below.

Property	Value	Reference
CAS Number	1169576-95-7	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClFN	<a href="#">[4]</a>
Molecular Weight	189.66 g/mol	<a href="#">[4]</a>
IUPAC Name	(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride	<a href="#">[4]</a>
Canonical SMILES	CC--INVALID-LINK-- C1=CC=C(F)C=C1.Cl	<a href="#">[4]</a>

## Synthesis and Chiral Separation

The synthesis of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** can be approached through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.

## Experimental Protocol: General Reductive Amination

This protocol is a general method and may require optimization for the specific synthesis of 1-(4-Fluorophenyl)propylamine.

### Materials:

- 4-Fluoropropiophenone
- Amine source (e.g., ammonia or an ammonium salt)
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)[\[5\]](#)
- Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[\[5\]](#)
- Acid (e.g., acetic acid) for imine formation catalysis[\[5\]](#)
- Hydrochloric acid (for hydrochloride salt formation)

**Procedure:**

- Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.
- Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of the imine intermediate.
- Introduce the reducing agent portion-wise while monitoring the reaction temperature.
- Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N NaOH).<sup>[5]</sup>
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).<sup>[5]</sup>
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), and concentrate in vacuo.<sup>[5]</sup>
- Purify the crude amine by flash column chromatography.<sup>[5]</sup>
- Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
- Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.

## Chiral Separation

The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved using chiral chromatography.

## Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for similar compounds and may serve as a starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.<sup>[6]</sup>

**Instrumentation:**

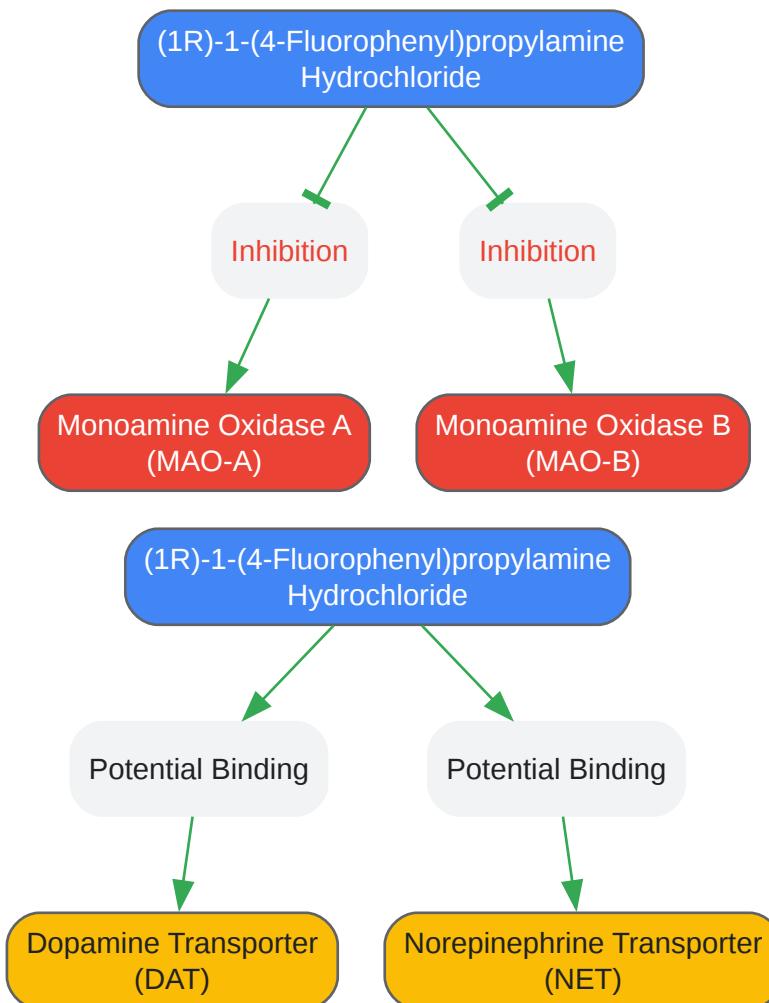
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.

**Chromatographic Conditions:**

- Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond I column.[\[6\]](#)
- Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline separation.
- Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
- Temperature: Ambient temperature.

**Procedure:**

- Prepare a standard solution of the racemic **1-(4-Fluorophenyl)propylamine hydrochloride** in the mobile phase.
- Inject the standard solution onto the chiral column.
- Develop the chromatogram and identify the retention times of the two enantiomers.
- Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between the two enantiomeric peaks.
- Once the method is optimized, it can be used to determine the enantiomeric purity of the synthesized **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride**.

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